molecular formula C8H6F2N2 B12292537 6-(Difluoromethyl)-1H-indazole CAS No. 1204298-78-1

6-(Difluoromethyl)-1H-indazole

Cat. No.: B12292537
CAS No.: 1204298-78-1
M. Wt: 168.14 g/mol
InChI Key: SCHQFFFUHXWGSH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1H-indazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to the indazole ring, which imparts unique chemical and physical properties. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods: Industrial production of 6-(Difluoromethyl)-1H-indazole may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated synthesis machines can enhance yield and purity, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl-substituted indazole oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include difluoromethyl-substituted indazole derivatives with varying functional groups, which can be further utilized in medicinal chemistry and material science .

Properties

1204298-78-1

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

6-(difluoromethyl)-1H-indazole

InChI

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12)

InChI Key

SCHQFFFUHXWGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)NN=C2

Origin of Product

United States

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